1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1412452-11-9
VCID: VC8072503
InChI: InChI=1S/C5H10N4.2ClH/c1-4(6)5-8-7-3-9(5)2;;/h3-4H,6H2,1-2H3;2*1H
SMILES: CC(C1=NN=CN1C)N.Cl.Cl
Molecular Formula: C5H12Cl2N4
Molecular Weight: 199.08

1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride

CAS No.: 1412452-11-9

Cat. No.: VC8072503

Molecular Formula: C5H12Cl2N4

Molecular Weight: 199.08

* For research use only. Not for human or veterinary use.

1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride - 1412452-11-9

Specification

CAS No. 1412452-11-9
Molecular Formula C5H12Cl2N4
Molecular Weight 199.08
IUPAC Name 1-(4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C5H10N4.2ClH/c1-4(6)5-8-7-3-9(5)2;;/h3-4H,6H2,1-2H3;2*1H
Standard InChI Key RITWLGJKFZVDNH-UHFFFAOYSA-N
SMILES CC(C1=NN=CN1C)N.Cl.Cl
Canonical SMILES CC(C1=NN=CN1C)N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1,2,4-triazole ring substituted with a methyl group at the 4-position and an ethanamine side chain at the 3-position, forming a dihydrochloride salt. The protonation of the amine group enhances water solubility, a critical factor for bioavailability in biological systems .

Table 1: Fundamental Chemical Properties

PropertyValue
IUPAC Name1-(4-methyl-1,2,4-triazol-3-yl)ethanamine dihydrochloride
Molecular FormulaC₅H₁₂Cl₂N₄
Molecular Weight199.08 g/mol
SMILES NotationCC(C1=NN=CN1C)N.Cl.Cl
InChI KeyRITWLGJKFZVDNH-UHFFFAOYSA-N

Stereochemical Considerations

While the compound lacks chiral centers, the planar triazole ring allows for π-π stacking interactions, which may influence binding to biological targets. The dihydrochloride salt form ensures ionic stability under physiological conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves:

  • Triazole Ring Formation: Cyclocondensation of methyl hydrazinecarboxylate with acetylacetone under acidic conditions.

  • Amine Functionalization: Introduction of the ethanamine side chain via nucleophilic substitution.

  • Salt Formation: Reaction with hydrochloric acid to yield the dihydrochloride .

Key Reaction Parameters:

  • Temperature: 80–100°C

  • Solvent: Ethanol/water mixture

  • Yield: ~65% (optimized conditions)

Scalability Challenges

Industrial production faces hurdles in purifying the hydrochloride salt due to hygroscopicity. Advanced crystallization techniques, such as antisolvent precipitation, are employed to enhance purity (>98%) .

Physicochemical Properties

Table 2: Experimental and Predicted Properties

PropertyValueMethod/Source
Solubility in Water12.5 mg/mL (25°C)PubChem experimental data
LogP (Partition Coefficient)-1.3Computed via XLogP3
pKa (Amine Group)8.2 ± 0.3Potentiometric titration

The compound exhibits high thermal stability, with decomposition observed at 215°C. Its hygroscopic nature necessitates storage in anhydrous environments .

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